

# Protocol for dissolving (1S,2R)-Tranilcypromine hydrochloride for cell culture

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## Compound of Interest

Compound Name: (1S,2R)-Tranilcypromine  
hydrochloride

Cat. No.: B1664100

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## Application Notes and Protocols: (1S,2R)-Tranilcypromine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** (1S,2R)-Tranilcypromine hydrochloride is a potent, irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) enzymes.[1] Its dual activity makes it a valuable tool for research in epigenetics and neuroscience. As an inhibitor of LSD1, it prevents the demethylation of histones, thereby influencing gene expression.[2][3] Its inhibition of MAO-A and MAO-B leads to increased levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5][6] Accurate and reproducible results in cell-based assays are critically dependent on the correct preparation of this compound. These application notes provide a detailed protocol for the dissolution, storage, and application of (1S,2R)-Tranilcypromine hydrochloride for cell culture experiments.

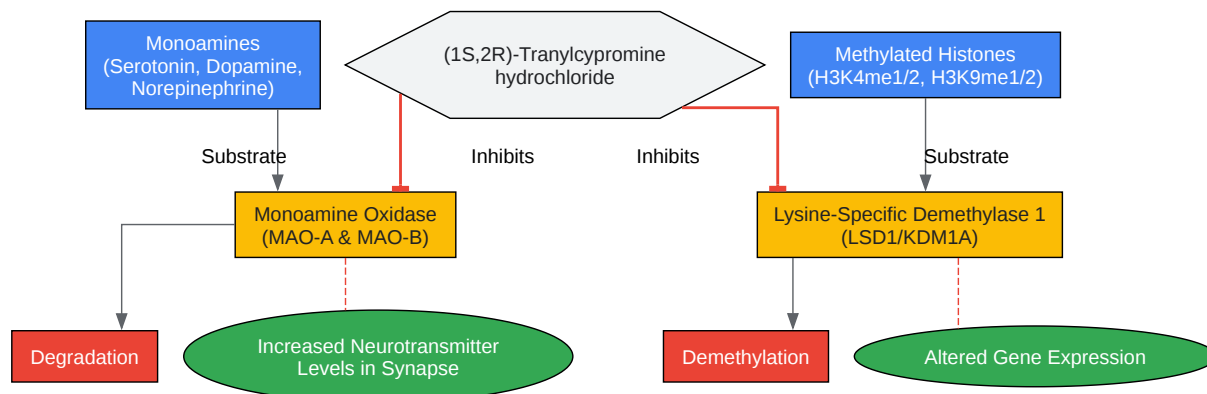
## Data Presentation

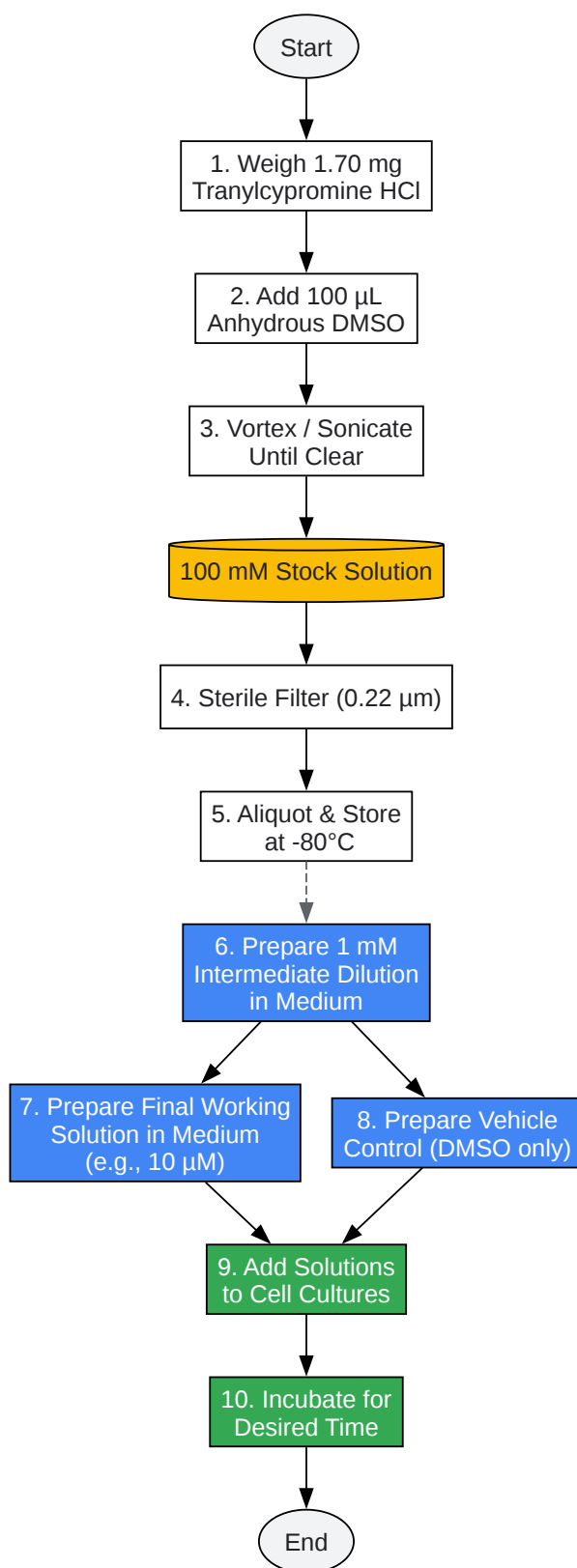
The physicochemical properties and solubility of (1S,2R)-Tranilcypromine hydrochloride are summarized below. Using anhydrous, high-purity solvents is crucial for achieving the maximum concentrations.

Property	Value	Source(s)	Notes
Synonyms	SKF-385 hydrochloride, 2-PCPA, Parnate	[7][8][9]	(1S,2R)-enantiomer of trans-2-Phenylcyclopropylamine hydrochloride.
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N·HCl	[1]	
Molecular Weight	169.65 g/mol	[1][3]	Batch-specific molecular weight may vary; refer to the CoA. [1]
Purity	≥97% (HPLC)	[3][7]	
Max Solubility (DMSO)	100 mM (~16.96 mg/mL)	[1]	Use fresh, anhydrous DMSO as moisture can reduce solubility. [10]
Max Solubility (Water)	100 mM (~16.96 mg/mL)	[1][3][8]	Ultrasonic assistance may be required to achieve full dissolution.[8]
Storage (Solid)	Desiccate at Room Temperature or 2-8°C	[1][7]	The compound is hygroscopic; protect from moisture.[7]
Storage (Stock Solution)	≤ 3 months at -20°C; ≤ 6 months at -80°C	[7][8]	Aliquot to avoid repeated freeze-thaw cycles.[11]

## Mechanism of Action Visualization

**(1S,2R)-Tranylcypromine hydrochloride** acts by irreversibly inhibiting two key enzymes: Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This dual inhibition alters both neurotransmitter levels and epigenetic regulation.





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